1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolone core, which is a five-membered lactam ring, substituted with ethoxypropyl, hydroxyphenyl, and methoxybenzoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Substitution Reactions:
Hydroxylation: The hydroxyl groups can be introduced via hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For instance:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
In Materials Science: The compound’s electronic structure may enable it to participate in charge transfer processes, contributing to its conductive or fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other pyrrolone derivatives, such as:
Uniqueness
- Structural Features : The presence of both hydroxyphenyl and methoxybenzoyl groups in the same molecule is relatively unique, providing a combination of electronic and steric effects that can influence the compound’s reactivity and properties.
- Functional Groups : The combination of hydroxyl, ethoxy, and methoxy groups provides multiple sites for chemical modification, making the compound a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C23H25NO6 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4Z)-1-(3-ethoxypropyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-3-30-14-4-13-24-20(15-5-9-17(25)10-6-15)19(22(27)23(24)28)21(26)16-7-11-18(29-2)12-8-16/h5-12,20,25-26H,3-4,13-14H2,1-2H3/b21-19- |
InChI Key |
NGTNMGYISQNPDP-VZCXRCSSSA-N |
Isomeric SMILES |
CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CCOCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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